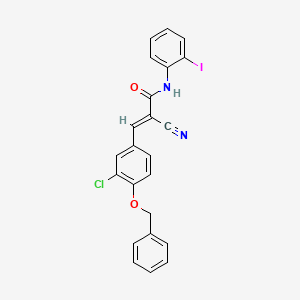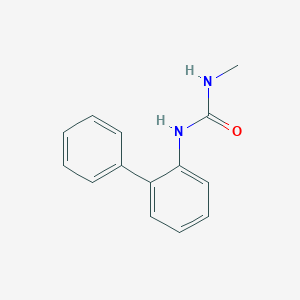![molecular formula C11H15ClN2O B7466265 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU belongs to the family of urea derivatives and is known for its ability to stimulate cell division and elongation in plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in various fields, including biotechnology, pharmacology, and environmental science.
Mechanism of Action
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea exerts its effects on plants and animals by activating specific receptors and signaling pathways. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea stimulates cell division and elongation by activating the cell cycle and promoting the synthesis of cytokinins, which are plant hormones that regulate growth and development. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to activate the protein kinase A (PKA) signaling pathway, which regulates various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea increases the synthesis of chlorophyll and other pigments, which are essential for photosynthesis and plant growth. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea also increases the activity of enzymes involved in the synthesis of sugars and starches, which are important for energy production and storage. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase the activity of enzymes involved in energy metabolism and improve mitochondrial function, which is important for cellular energy production.
Advantages and Limitations for Lab Experiments
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective activator of specific receptors and signaling pathways, which makes it a valuable tool for studying the mechanisms of action of various drugs and hormones. Another advantage is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate the potential use of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanisms of action of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea on specific receptors and signaling pathways, which could lead to the discovery of new drug targets and therapies. Additionally, future research could focus on developing new and improved synthesis methods for 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, which could increase its availability and reduce its cost. Finally, future research could explore the potential applications of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea in environmental science, such as its use as a plant growth regulator in sustainable agriculture practices.
Synthesis Methods
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionic acid. Another method involves the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionyl chloride. The synthesized 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is usually in the form of a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been extensively studied for its potential applications in various fields of research. In biotechnology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been used to enhance the growth and development of various plant species, including fruits, vegetables, and ornamental plants. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase fruit size, improve fruit quality, and increase yield in crops such as grapes, kiwifruit, and strawberries. In pharmacology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been investigated for its potential use as a drug delivery system and as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGYMDQGKPGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)


![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)